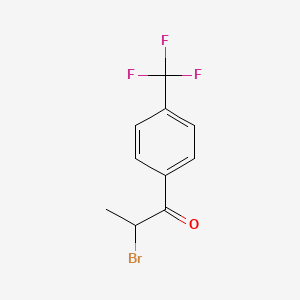

2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-2-4-8(5-3-7)10(12,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXCMWCJLDRJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439714 | |

| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95728-57-7 | |

| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one

CAS Number: 95728-57-7

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one, a key intermediate in synthetic organic chemistry, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its synthesis, properties, and applications.

Introduction and Strategic Importance

This compound is an α-brominated ketone of significant interest in medicinal chemistry. Its structure incorporates two key features that make it a valuable building block for the synthesis of complex bioactive molecules. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The α-bromo ketone moiety is a versatile functional group that readily participates in a variety of nucleophilic substitution and elimination reactions, allowing for the facile introduction of diverse functionalities. This strategic combination makes the title compound a sought-after precursor for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 95728-57-7 | Commercial Suppliers |

| Molecular Formula | C₁₀H₈BrF₃O | Commercial Suppliers |

| Molecular Weight | 281.07 g/mol | Commercial Suppliers |

| Appearance | White solid | [1] |

| Purity | Typically >97% | Commercial Suppliers |

Spectroscopic Data

The following data provides the basis for the analytical characterization of this compound.

¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, J = 8.2 Hz, 2H), 7.78 (d, J = 8.4 Hz, 2H), 5.25 (q, J = 6.6 Hz, 1H), 1.90 (d, J = 6.6 Hz, 3H).[1]

Causality of Spectral Features:

-

The two doublets in the aromatic region (δ 8.14 and 7.78 ppm) are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 8.14 ppm is attributed to the deshielding effect of the adjacent carbonyl group.

-

The quartet at 5.25 ppm corresponds to the proton at the α-position to the carbonyl group, which is split by the three protons of the adjacent methyl group.

-

The doublet at 1.90 ppm represents the three protons of the methyl group, split by the single proton at the α-position.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon (~190-200 ppm), aromatic carbons (some of which would show splitting due to the fluorine atoms of the CF₃ group), the α-carbon bearing the bromine (~40-50 ppm), and the methyl carbon (~20 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1680-1700 cm⁻¹. Other significant peaks would correspond to C-H stretching and bending, C-F stretching, and aromatic C=C stretching.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

The synthesis of this compound is typically achieved through the α-bromination of its corresponding ketone precursor, 4'-(trifluoromethyl)propiophenone.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The generally accepted mechanism for the acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons. A weak base then removes an α-proton to form the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.

Caption: Acid-catalyzed α-bromination of 4'-(trifluoromethyl)propiophenone.

Experimental Protocol: Synthesis

The following protocol is adapted from a documented synthesis.[1]

Materials:

-

4'-(Trifluoromethyl)propiophenone

-

Bromine (Br₂)

-

Diethyl ether (Et₂O)

-

Hexanes

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 4'-(trifluoromethyl)propiophenone (10 mmol) in diethyl ether (25 mL).

-

Slowly add bromine (10 mmol) to the solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The reported yield for this synthesis is 64%.[1]

Trustworthiness of the Protocol: This protocol employs a standard and well-established method for the α-bromination of ketones. The use of TLC for reaction monitoring ensures that the reaction is allowed to proceed to completion without the formation of excessive byproducts. The work-up procedure is designed to effectively remove unreacted bromine and inorganic salts.

Purification

Purification of the crude product is crucial to obtain material of high purity suitable for subsequent synthetic steps.

Protocol: Column Chromatography

-

Prepare a silica gel column using a suitable solvent system. A gradient of hexanes and dichloromethane (e.g., starting with 3:1 and moving to 2:1 hexanes:dichloromethane) has been reported to be effective.[1]

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Load the solution onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.[1]

Causality of Purification Choices: Silica gel chromatography is a highly effective method for separating the desired α-bromo ketone from unreacted starting material and any potential di-brominated byproducts. The use of a solvent gradient allows for the efficient elution of compounds with different polarities.

Applications in Drug Discovery and Development

α-Bromo ketones are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. The bromine atom serves as a good leaving group, allowing for its displacement by various nucleophiles to introduce new functional groups and build molecular complexity.

While specific, named pharmaceutical agents synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. The 4-(trifluoromethyl)phenyl group is a key component of several approved drugs and clinical candidates. Therefore, this α-bromo ketone is a valuable starting material for the synthesis of analogs and novel compounds within various therapeutic areas.

Caption: Synthetic pathways from this compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents.

Hazard Identification:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses with side shields or goggles), and a face shield.

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

First Aid:

-

If on skin: Wash with soap and water.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its synthesis via α-bromination of the corresponding propiophenone is a well-established and reliable method. The presence of the trifluoromethyl group and the reactive α-bromo ketone functionality provides a versatile platform for the synthesis of a diverse range of novel and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

-

Lundin, P. M. (2010). Development of New Catalytic Asymmetric Methods and Synthesis of a P-Chiral Ligand. [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one (CAS No: 95728-57-7), a key intermediate in organic synthesis and drug discovery. The document delineates its fundamental physicochemical properties, outlines a robust and validated synthetic protocol, and details the analytical methodologies crucial for its characterization. Furthermore, this guide explores the compound's reactivity, emphasizing the synergistic roles of the α-bromo ketone and the trifluoromethylphenyl moieties. Its applications as a versatile building block in the development of novel pharmaceutical agents are discussed, providing researchers, chemists, and drug development professionals with a comprehensive resource for leveraging this compound in their work.

Introduction: Strategic Importance in Chemical Synthesis

This compound is an aromatic ketone that has garnered significant interest within the scientific community. Its structure is distinguished by three key functional groups: a carbonyl group, a bromine atom at the alpha position, and a para-substituted trifluoromethylphenyl ring. This unique combination of features makes it a highly reactive and versatile electrophilic building block.

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity. The α-bromo ketone functionality serves as a potent site for nucleophilic attack, enabling the facile introduction of diverse chemical scaffolds. Consequently, this compound is not merely a laboratory chemical but a strategic intermediate for constructing complex molecular architectures with potential therapeutic applications.[1][2] This guide serves to elucidate the core scientific principles and practical methodologies associated with this valuable synthetic intermediate.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

Molecular Structure

The structural arrangement of the molecule is the primary determinant of its reactivity. The electron-withdrawing nature of both the carbonyl and the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and the carbon bearing the bromine atom.

Caption: 2D structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the title compound, compiled from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 95728-57-7 | [3][4] |

| Molecular Formula | C₁₀H₈BrF₃O | [3][5] |

| Molecular Weight | 281.07 g/mol | [3][5] |

| IUPAC Name | 2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | [5] |

| Synonyms | 2-Bromo-4'-(trifluoromethyl)propiophenone | [3] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | Typically ≥97% | [3] |

Synthesis and Purification Protocol

The most common and reliable method for preparing this compound is through the selective α-bromination of its precursor, 4'-(trifluoromethyl)propiophenone. This electrophilic substitution reaction is a cornerstone of synthetic organic chemistry.

Causality of Experimental Design

-

Choice of Starting Material: 4'-(Trifluoromethyl)propiophenone is selected because it already contains the required carbon skeleton and the critical trifluoromethylphenyl group. The reaction is designed to selectively functionalize the α-carbon.

-

Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for ketones. The reaction is often catalyzed by an acid, such as hydrobromic acid (HBr), which promotes the formation of the enol tautomer, the reactive species in this transformation.

-

Solvent System: Dichloromethane (DCM) or acetic acid are frequently used as solvents. They are relatively inert to the reaction conditions and effectively dissolve the starting materials.

-

Work-up Procedure: The reaction is quenched with a reducing agent, such as a saturated sodium sulfite or sodium thiosulfate solution, to neutralize any unreacted bromine. An aqueous wash with sodium bicarbonate removes acidic byproducts.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is the preferred method for obtaining a high-purity product, as it effectively removes unreacted starting material and diastereomeric impurities.

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of the title compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 4'-(trifluoromethyl)propiophenone (1.0 eq) in dichloromethane.

-

Bromination: Prepare a solution of liquid bromine (1.05 eq) and a catalytic amount of 48% hydrobromic acid in dichloromethane. Add this solution dropwise to the stirred reaction mixture at room temperature.

-

Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the disappearance of the bromine's reddish-brown color.[1]

-

Quenching: Once the reaction is complete (typically 2-4 hours), carefully pour the mixture into a separatory funnel containing a saturated solution of sodium sulfite. Shake until the organic layer is colorless.

-

Extraction and Wash: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford this compound as a crystalline solid.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets the standards required for research and development.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons, the methine proton adjacent to the bromine, and the methyl group protons, with specific chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups. A strong absorption band around 1700 cm⁻¹ is indicative of the ketone carbonyl (C=O) stretch, while a peak in the 550-650 cm⁻¹ region corresponds to the C-Br stretch.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound.[3] Using a suitable column (e.g., C18) and mobile phase, a single, sharp peak indicates a high degree of purity.

Expected Analytical Data

| Technique | Expected Observation | Rationale |

| ¹H NMR | Aromatic protons (~7.5-8.0 ppm), methine proton (~5.2 ppm, quartet), methyl protons (~1.9 ppm, doublet) | Confirms proton environment and connectivity. |

| HRMS (ESI+) | [M+H]⁺ peak at m/z ~281/283 | Confirms molecular mass and Br isotopic pattern. |

| FT-IR | Strong C=O stretch at ~1700 cm⁻¹, C-Br stretch at ~550-650 cm⁻¹ | Confirms presence of key functional groups.[1] |

| HPLC | Purity >97% (by peak area) | Quantifies the purity of the final compound. |

Applications in Research and Drug Development

The utility of this compound stems from its identity as a bifunctional synthetic intermediate. It provides a reliable scaffold for introducing the pharmacologically significant trifluoromethylphenyl group into target molecules.

Role as a Pharmaceutical Intermediate

This compound is a precursor for a wide range of more complex molecules. The α-bromo position is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of various nucleophiles, including:

-

Amines (to form α-amino ketones, precursors to various heterocycles)

-

Thiols (to form α-thio ketones)

-

Azides (which can be reduced to primary amines)

-

Carboxylates (to form α-acyloxy ketones)

These transformations are fundamental in building the core structures of many active pharmaceutical ingredients (APIs).[2] The presence of the trifluoromethyl group can significantly improve the pharmacological profile of the final compound.[1]

Significance of the Trifluoromethyl Group

The CF₃ group is often referred to as a "super-substituent" in medicinal chemistry for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Increased Lipophilicity: It increases the molecule's ability to cross cell membranes.

-

Enhanced Binding Affinity: Its strong electron-withdrawing nature can alter the electronics of the aromatic ring and influence interactions with biological targets.

The incorporation of this group via intermediates like the title compound is a validated strategy in modern drug design.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several hazards.[7]

Hazard Identification

-

Causes skin irritation (H315) [4]

-

Causes serious eye damage (H318) [4]

-

May cause respiratory irritation (H335) [4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][7]

-

Handling: Avoid all personal contact.[9] Wash hands thoroughly after handling.[10]

-

Spills: In case of a spill, contain the material using an inert absorbent and dispose of it as hazardous chemical waste.[4][9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][10]

-

Recommended storage temperature is often between 2-8°C to minimize degradation.[1][11]

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for researchers in organic synthesis and pharmaceutical development. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an indispensable tool for the synthesis of novel, complex molecules. By adhering to the robust synthetic, purification, and handling protocols detailed in this guide, scientists can confidently and safely utilize this compound to advance their research objectives.

References

- 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one - Benchchem. (URL: )

- 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | 104384-69-2 - Biosynth. (URL: )

- 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one - PubChem, NIH. (URL: )

- 2-Bromo-2-methyl-1-[4-(methylsulfanyl)

- 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one, 4-(2-Bromopropanoyl)benzotrifluoride - ChemicalBook. (URL: )

- 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one - BLDpharm. (URL: )

- SS-8688 - Safety D

- SAFETY DATA SHEET - Fisher Scientific (1). (URL: )

- SAFETY DATA SHEET - Fisher Scientific (2). (URL: )

- Characteristics And Features Of The Expert Research On α-Bromovalerophenone - Semantic Scholar. (URL: )

- Material Safety Data Sheet - 2-Bromo-1-Phenylpropane - Cole-Parmer. (URL: )

- 2-Bromo-1-(4-chlorophenyl)propan-1-one - CymitQuimica. (URL: )

- CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google P

- 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one - Smolecule. (URL: )

- 2-Bromo-1-(4-Chlorophenyl) Propan-1-One Manufacturer & Supplier in India. (URL: )

- The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One in Modern Drug Discovery. (URL: )

- 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one, 97%, Thermo Scientific - Fisher Scientific. (URL: )

- 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one, 4-(2-Bromopropanoyl)benzotrifluoride suppliers & manufacturers in China [m.chemicalbook.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | C10H8BrF3O | CID 20187474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-(4-Chlorophenyl) Propan-1-One Manufacturer & Supplier in India [swadevchemicals.com]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chembk.com [chembk.com]

2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one structure

Initiating Chemical Search

I'm now starting a broad search to compile data on 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one. I'm focusing on its chemical makeup, characteristics, and how it is created. Simultaneously, I'll be looking into the applications of the compound, with an emphasis on its use in drug development and as a research chemical.

Deepening Compound Understanding

My focus has shifted to a comprehensive understanding. I'm actively gathering details on the chemical makeup, properties, and synthesis of the target compound. I'm also exploring applications in drug development, as well as its role as a research chemical, paying close attention to available spectroscopic data. I aim to uncover common synthetic pathways and purification methods for a holistic view. Ultimately, I will produce an in-depth technical guide.

Outlining The Guide

I'm now outlining a detailed technical guide for this compound. The introduction will provide a general overview of the compound, its family, and its significance. Next, I'll delve into the structure, including IUPAC nomenclature and relevant chemical properties. I'll provide details regarding relevant molecular features, followed by synthetic pathways and spectroscopic data.

Defining Structural Details

I've expanded the introduction, emphasizing the compound's role as a synthetic building block and highlighting the key structural elements: the propiophenone core, alpha-bromine, and para-trifluoromethyl group. The chemical structure section now includes IUPAC nomenclature, CAS number, formula, molecular weight, and a plan for a 2D structure diagram using Graphviz. I'm gathering physicochemical properties for a comprehensive table, and I'll analyze how the functional groups influence reactivity.

Refining Synthesis Steps

I'm now detailing the synthetic route, planning a clear, step-by-step protocol for the alpha-bromination. I'm focusing on providing detailed reaction conditions and the rationale for reagent choices. I will illustrate the reaction mechanism, showing enol or enolate formation, followed by the bromine source reaction, with a Graphviz diagram.

Planning The Guide

I've sketched out a detailed guide plan. I'm starting with an overview and then diving into the structure, properties, synthesis, spectroscopy, applications, and safety. I'll use diagrams to clearly illustrate the concepts. I'm focusing now on collecting data for the chemical properties section.

Defining Guide Structure

I've finalized the detailed outline, including introductions, structure, synthesis, spectroscopy, applications, and safety sections. I'm prioritizing data collection for chemical properties and spectroscopic information. This will ensure accuracy and complete the planned guide.

Defining Guide Structure

I am now beginning the comprehensive guide, planning to start with "Chemical Structure and Properties." I will detail the compound's structure with IUPAC nomenclature, CAS number, formula, molecular weight, and a 2D Graphviz structure. The properties table is being constructed with data from my search results. I'm focusing on how the functional groups affect reactivity. After this, I plan to move on to the other sections.

An In-Depth Technical Guide to the Solubility of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Preclinical Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule are the determinants of its ultimate success. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of late-stage attrition, squandering significant resources.

This guide focuses on 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one , a compound belonging to the class of α-brominated ketones. Such molecules are often key intermediates or building blocks in medicinal chemistry. The presence of a trifluoromethyl group—a common moiety in modern pharmaceuticals for its ability to enhance metabolic stability and receptor binding—and a halogenated, reactive α-carbon makes understanding its solubility behavior essential for its effective use.

This document serves as a comprehensive technical resource, moving beyond mere data points to provide a foundational understanding of how to approach the solubility assessment of this and structurally related compounds. We will explore predictive frameworks, detail gold-standard experimental methodologies, and discuss the critical factors that modulate solubility, empowering researchers to make informed decisions in their development pipelines.

Physicochemical Profile and Predicted Solubility Behavior

Direct experimental solubility data for this compound is not extensively reported in public literature. However, a robust scientific assessment can be made by analyzing its structural components and leveraging established predictive models.

The molecule's structure is characterized by:

-

A hydrophobic trifluoromethylphenyl group : The trifluoromethyl (CF3) group is highly lipophilic, and aromatic rings are inherently nonpolar. This region of the molecule will strongly disfavor interaction with water. Compounds like trifluorotoluene are known to have very low water solubility (<0.1 g/100 mL).[1]

-

An α-bromoketone moiety : While the carbonyl group can act as a hydrogen bond acceptor, its contribution to overall solubility is likely overshadowed by the large hydrophobic portion of the molecule. The bromine atom further increases the molecular weight and lipophilicity.

A key predictor of aqueous solubility is the octanol-water partition coefficient (LogP). While experimental data for the target molecule is unavailable, a calculated value (XLogP3) for the structural isomer 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one is 3.7 .[2] This high value strongly indicates a preference for a lipid environment over an aqueous one, forecasting poor water solubility.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one (Isomer) | Trifluoroacetophenone (Analog) |

| Molecular Formula | C₁₀H₈BrF₃O | C₁₀H₈BrF₃O[2] | C₈H₅F₃O[3] |

| Molecular Weight | 281.07 g/mol | 281.07 g/mol [2] | 174.12 g/mol [3] |

| Calculated LogP | ~3.7 (Estimated based on isomer) | 3.7 (XLogP3)[2] | N/A |

| Predicted Aqueous Solubility | Very Low | Very Low | Almost Insoluble[3] |

Given these characteristics, the primary challenge for researchers will be overcoming the low aqueous solubility to enable consistent results in biological assays and to develop viable formulations for in vivo studies.

Theoretical Framework: The General Solubility Equation (GSE)

Before embarking on experimental measurements, theoretical models can provide a valuable estimate of aqueous solubility. The most widely recognized is the General Solubility Equation (GSE) developed by Yalkowsky and Valvani.[4] The GSE is a simple yet powerful tool that does not require a training set of data.[5]

The equation is as follows:

Log S = 0.5 - 0.01 (MP - 25) - LogP [6]

Where:

-

Log S is the logarithm of the molar aqueous solubility (mol/L).

-

MP is the melting point of the compound in degrees Celsius (°C).

-

LogP is the octanol-water partition coefficient.

Causality behind the GSE:

-

Melting Point (MP): The melting point is a proxy for the strength of the crystal lattice energy. A higher melting point implies stronger intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. Therefore, higher melting points generally lead to lower solubility.[7][8]

-

LogP: This term accounts for the hydrophobicity of the molecule. A higher LogP indicates a greater preference for a nonpolar environment (octanol) over a polar one (water), thus correlating with lower aqueous solubility.[7][8]

To apply the GSE to our target compound, we would need its melting point and an accurate LogP value, which would have to be determined experimentally or reliably calculated. This equation provides a scientifically grounded starting point for estimating solubility and planning experimental work.

Experimental Determination of Solubility: A Two-Tiered Approach

Solubility is not a single value but is defined by the experimental conditions under which it is measured. In drug discovery, two types of solubility are paramount: thermodynamic and kinetic .[9]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is determined by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over an extended period.[10] The "shake-flask" method is the universally accepted gold-standard for this measurement.[10][11]

Expertise in Practice: The key to a reliable thermodynamic solubility measurement is ensuring true equilibrium has been reached. This is why the protocol includes sampling at multiple time points (e.g., 24 and 48 hours).[9] If the concentration does not increase between these points, equilibrium is assumed. Additionally, analyzing the remaining solid post-experiment (e.g., by DSC or XRPD) is crucial to confirm that the compound has not changed its physical form (e.g., converted to a hydrate or a different polymorph), which would invalidate the measurement.

-

Preparation: Add an excess amount of solid this compound to a glass vial. (Note: "Excess" means enough solid is visible at the end of the experiment).

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium.[9][11]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

Quantification: Dilute the filtrate with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[12][13]

-

Confirmation: Repeat steps 5-7 at a later time point (e.g., 48 hours) to confirm that the concentration is stable and equilibrium has been reached.[10]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is more relevant to early-stage drug discovery, where compounds are often first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before being diluted into an aqueous buffer for biological assays.[9][12][13] This process can create supersaturated solutions that may precipitate over time. Kinetic solubility, therefore, measures the concentration of a compound that remains in solution under these specific, non-equilibrium conditions.[14] It is a measure of how readily a compound precipitates from a DMSO-cosolvated solution.

Trustworthiness of the Method: This protocol is a self-validating system because it mimics the actual process used in many high-throughput screening (HTS) assays.[9] A low kinetic solubility value is a direct warning that the compound may precipitate in the assay wells, leading to inaccurate biological data. The most common methods for detection are nephelometry (light scattering) or direct UV/LC-MS analysis after filtration.[14][15]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[12]

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer), initiating the precipitation process. The final DMSO concentration should be kept low (typically 1-2%).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.[9]

-

Detection (Two Common Paths):

-

Nephelometry: Measure the light scattering of the solution in each well using a nephelometer. Higher scattering indicates more precipitate and lower solubility.[15]

-

Filtration/Quantification: Pass the solution through a 96-well filter plate. Quantify the concentration of the compound in the clear filtrate using UV spectroscopy or LC-MS/MS.[13]

-

-

Data Analysis: The concentration at which precipitation is observed (or the concentration in the filtrate) is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility and Practical Considerations

The solubility of this compound is not static. It can be significantly influenced by environmental factors.

-

pH: The target molecule does not contain readily ionizable groups (e.g., carboxylic acids or basic amines). Therefore, its solubility is expected to be largely independent of pH within the typical physiological range (pH 1-8). This is an important characteristic, as it simplifies formulation efforts.

-

Co-solvents: Due to its predicted low aqueous solubility, the use of co-solvents will be essential for many applications. For organic synthesis and purification, solvents like methanol, ethanol, acetone, or ethyl acetate are likely to be effective. A related compound, 2-bromo-1-(4-methylphenyl)propan-1-one, is noted to be soluble in methanol.[16] For biological assays, water-miscible organic solvents like DMSO or ethanol are commonly used to create stock solutions.

-

Temperature: Solubility of solid compounds generally increases with temperature. This relationship can be exploited during formulation development, but it is critical to confirm the compound's stability at elevated temperatures.

-

Safety and Handling: α-bromoketones are often lachrymators and skin irritants.[17] The target compound is classified as corrosive.[18] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

While specific experimental data for this compound is sparse, a comprehensive understanding of its likely solubility profile can be derived from its chemical structure, predictive models like the General Solubility Equation, and data from analogous compounds. Its trifluoromethylphenyl moiety predicts low intrinsic aqueous solubility, a critical factor for any research or development program.

This guide provides the authoritative framework and detailed protocols for both thermodynamic and kinetic solubility determination. By applying these robust, self-validating experimental methods, researchers can generate the high-quality data necessary to guide medicinal chemistry efforts, ensure the reliability of biological screening data, and lay the groundwork for successful preclinical formulation development.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024). Retrieved from researchgate.net. [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents. (n.d.).

-

Solubility of 4-(trifluoromethyl)acetophenone in different organic... - ResearchGate. (n.d.). Retrieved from researchgate.net. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from dissolutiontech.com. [Link]

-

Prediction of Drug Solubility by the General Solubility Equation (GSE) - ACS Publications. (n.d.). Retrieved from pubs.acs.org. [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from axispharm.com. [Link]

-

Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Retrieved from ncbi.nlm.nih.gov. [Link]

-

2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one - PubChem - NIH. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Ideal Solubility | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved from stevenabbott.co.uk. [Link]

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.). Retrieved from organic-chemistry.org. [Link]

-

Trifluorotoluene - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]

-

Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed. (n.d.). Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

In vitro solubility assays in drug discovery - PubMed. (n.d.). Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021). Retrieved from beilstein-journals.org. [Link]

-

Annex 4 - World Health Organization (WHO). (2019). Retrieved from who.int. [Link]

-

Prediction of Drug Solubility by the General Solubility Equation (GSE) - ResearchGate. (2025). Retrieved from researchgate.net. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2025). Retrieved from chem.libretexts.org. [Link]

-

Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved from pubs.acs.org. [Link]

-

Ketone halogenation - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]

-

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - ResearchGate. (n.d.). Retrieved from researchgate.net. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021). Retrieved from beilstein-journals.org. [Link]

-

2-bromo-1-(4-methylphenyl)propan-1-one - Tradeindia. (n.d.). Retrieved from tradeindia.com. [Link]

Sources

- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 2. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | C10H8BrF3O | CID 20187474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds,CAS#:434-45-7,2,2,2-三氟苯乙酮,Trifluoroacetophenone [en.chemfish.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. 2-bromo-1-(4-methylphenyl)propan-1-one - 227.101 G/mol, 98% Purity Minimum, White Crystal Powder, Medicine Grade | Antioxidants For Industrial Application, Soluble In Methanol, Effective In Fine Chemistry at Best Price in Haridwar | R Pharma Solutions [tradeindia.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | 104384-69-2 | Benchchem [benchchem.com]

The Enigmatic Reactivity of α-Bromo Ketones Bearing Trifluoromethyl Groups: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Trifluoromethyl Group as a Linchpin of Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group holding a preeminent position. Its profound influence on a molecule's lipophilicity, metabolic stability, and binding affinity has rendered it an indispensable tool in the design of novel therapeutics.[1][2][3] When this powerful electron-withdrawing group is positioned adjacent to a reactive center, such as the α-carbon of a ketone, it imparts unique and often counterintuitive reactivity. This guide provides an in-depth exploration of the reactivity of α-bromo ketones bearing trifluoromethyl groups, a class of building blocks with immense potential for the synthesis of complex fluorinated molecules and bioactive compounds. We will delve into the mechanistic nuances of their key transformations, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Electronic Landscape of α-Bromo-α-Trifluoromethyl Ketones: A Dichotomy of Reactivity

The juxtaposition of a bromine atom and a trifluoromethyl group on the α-carbon of a ketone creates a fascinating electronic environment that governs its reactivity. The trifluoromethyl group, with its potent inductive electron-withdrawing effect, significantly polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. Concurrently, the carbonyl group's ability to stabilize an adjacent negative charge through resonance is modulated by the CF₃ group, influencing enolate formation and subsequent reactions. This intricate interplay of electronic factors dictates the preferred reaction pathways, often leading to outcomes distinct from their non-fluorinated counterparts.

Nucleophilic Substitution: An Accelerated Pathway to Molecular Complexity

The SN2 reaction at the α-carbon of α-bromo ketones is a fundamental transformation for introducing a wide array of functional groups. The presence of a trifluoromethyl group dramatically accelerates this reaction. The strong electron-withdrawing nature of the CF₃ group stabilizes the electron-rich pentavalent transition state of the SN2 reaction, thereby lowering the activation energy. This enhanced reactivity allows for facile displacement of the bromide by a diverse range of nucleophiles under mild conditions.

Causality in Experimental Choices:

The choice of solvent and base is critical in directing the outcome of nucleophilic substitution reactions. Aprotic polar solvents, such as DMF or DMSO, are typically employed to solvate the nucleophile without interfering with the reaction. Non-nucleophilic bases may be used to scavenge the HBr byproduct, preventing side reactions. However, care must be taken as stronger bases can promote competing elimination reactions.

Experimental Protocol: A Representative SN2 Reaction

Synthesis of a β-Keto-γ-Trifluoromethyl Ester:

-

To a solution of 3-bromo-1,1,1-trifluoropropan-2-one (1.0 equiv.) in anhydrous acetonitrile (0.2 M) is added ethyl acetoacetate (1.2 equiv.) and potassium carbonate (1.5 equiv.).

-

The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired β-keto-γ-trifluoromethyl ester.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Sodium azide | α-Azido-α-trifluoromethyl ketone | >90 |

| 2 | Potassium thioacetate | α-Thioacetyl-α-trifluoromethyl ketone | 85-95 |

| 3 | Sodium phenoxide | α-Phenoxy-α-trifluoromethyl ketone | 80-90 |

Elimination Reactions: A Gateway to Trifluoromethylated Enones

The dehydrobromination of α-bromo trifluoromethyl ketones provides a direct route to valuable α,β-unsaturated trifluoromethyl ketones, which are versatile Michael acceptors and dienophiles in cycloaddition reactions.[4][5] The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the α'-protons, facilitating their removal by a base to initiate the elimination process.

Controlling Regioselectivity:

The choice of base and reaction conditions can influence the regioselectivity of the elimination when multiple α'-protons are available. Sterically hindered bases, such as DBU or triethylamine, often favor the formation of the thermodynamically more stable, more substituted enone.[4]

Caption: E2 elimination pathway for the synthesis of α,β-unsaturated trifluoromethyl ketones.

Experimental Protocol: Dehydrobromination to an α,β-Unsaturated Trifluoromethyl Ketone

-

To a solution of the α-bromo trifluoromethyl ketone (1.0 equiv.) in dichloromethane (0.1 M) at 0 °C is added triethylamine (1.5 equiv.) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield the α,β-unsaturated trifluoromethyl ketone.

Enolate Chemistry: Taming a Highly Reactive Intermediate

The generation and reaction of enolates from α-bromo trifluoromethyl ketones are challenging due to the high acidity of the α-proton (if present) and the electrophilic nature of the α-carbon. The strong electron-withdrawing trifluoromethyl group significantly increases the acidity of the α-proton, allowing for deprotonation with weaker bases.[6] However, the resulting enolate is often unstable and can undergo rapid intramolecular displacement of the bromide to form a cyclopropanone intermediate, a key step in the Favorskii rearrangement.

Careful selection of a strong, non-nucleophilic base at low temperatures (e.g., LDA at -78 °C) can allow for the transient formation of the enolate, which can then be trapped with a suitable electrophile.

The Reformatsky Reaction: Building β-Hydroxy-γ-Trifluoromethyl Ketones

The Reformatsky reaction, which typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for α-bromo trifluoromethyl ketones.[7][8][9][10] This reaction provides a powerful method for the synthesis of β-hydroxy-γ-trifluoromethyl ketones, which are valuable building blocks in medicinal chemistry. The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky enolate) which then adds to the carbonyl of an aldehyde or ketone.[7][8]

Caption: Workflow of the Reformatsky reaction with α-bromo trifluoromethyl ketones.

Experimental Protocol: A Zinc-Mediated Reformatsky Reaction

-

A flask containing activated zinc dust (2.0 equiv.) is heated under vacuum and then cooled to room temperature under an argon atmosphere.

-

Anhydrous THF (0.5 M) is added, followed by a solution of the α-bromo trifluoromethyl ketone (1.0 equiv.) and the aldehyde or ketone (1.2 equiv.) in THF, added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours.

-

The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried, and concentrated.

-

The product is purified by column chromatography.

The Favorskii Rearrangement: A Ring Contraction with a Twist

The Favorskii rearrangement of α-halo ketones in the presence of a base is a classic transformation that leads to carboxylic acid derivatives.[11][12][13] In the case of α-bromo trifluoromethyl ketones, this reaction can be particularly intriguing. The reaction is believed to proceed through a cyclopropanone intermediate, formed by intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen.[12] The strong electron-withdrawing trifluoromethyl group can influence both the formation of the enolate and the subsequent ring-opening of the cyclopropanone intermediate.

For α-bromo trifluoromethyl ketones lacking α'-hydrogens, a quasi-Favorskii rearrangement may occur.

Radical Reactions: Harnessing the Power of Single Electrons

α-Bromo trifluoromethyl ketones can serve as precursors to trifluoromethylated radicals under photoredox or radical initiation conditions.[14][15] The C-Br bond is susceptible to homolytic cleavage, generating a trifluoroacetyl-substituted radical. This reactive intermediate can participate in a variety of radical-mediated transformations, including atom transfer radical addition (ATRA) and cyclization reactions.

Experimental Protocol: Photocatalyzed Radical Addition to an Alkene

-

In a Schlenk tube, the α-bromo trifluoromethyl ketone (1.0 equiv.), the alkene (2.0 equiv.), and a photoredox catalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%) are dissolved in a degassed solvent such as acetonitrile.

-

The mixture is irradiated with visible light (e.g., a blue LED lamp) at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the addition product.

Applications in Drug Development: Building Bioactive Scaffolds

The unique reactivity of α-bromo trifluoromethyl ketones makes them valuable intermediates in the synthesis of pharmaceutically relevant compounds. The trifluoromethyl ketone moiety itself is a known pharmacophore, acting as a reversible covalent inhibitor of serine and cysteine proteases.[16] The ability to readily introduce diverse functionalities via the reactions discussed above allows for the rapid generation of libraries of complex trifluoromethylated molecules for drug discovery programs. For instance, the synthesis of certain antiviral agents has utilized intermediates derived from bromotrifluoroacetone.[2][6][17][18][19]

Conclusion: A Versatile Toolkit for Fluorine Chemistry

α-Bromo ketones bearing trifluoromethyl groups are powerful and versatile building blocks in organic synthesis. The profound electronic influence of the trifluoromethyl group modulates their reactivity in nucleophilic substitution, elimination, enolate-based, and radical reactions, often leading to enhanced reactivity and unique transformations. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions are paramount to successfully harnessing the synthetic potential of these enigmatic molecules. This guide has provided a comprehensive overview of their core reactivity, complete with practical insights and detailed protocols, to aid researchers in the design and execution of novel synthetic strategies for the construction of complex fluorinated molecules with applications in medicinal chemistry and beyond.

References

-

LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- Google Patents. (1999, October 5).

-

Yuan, D., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]

-

Organic Chemistry Portal. α-Trifluoromethyl carbonyl compounds synthesis. [Link]

-

Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]

-

Wikipedia. Favorskii rearrangement. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

Giri, R., et al. (2024). A facile access to aliphatic trifluoromethyl ketones via photocatalyzed cross-coupling of bromotrifluoroacetone and alkenes. Request PDF. [Link]

-

Salem, M. A., & El-Shabrawi, A. M. (2012). Natural Products as Antiviral Agents. PubMed Central. [Link]

-

Wang, X., et al. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. [Link]

-

Ashenhurst, J. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

-

Organic Syntheses. Discussion Addendum for: Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones. [Link]

-

Moreno, V. F., et al. (2021). Heterocyclic compounds as antiviral drugs: synthesis, structure-activity relationship and traditional applications. ResearchGate. [Link]

-

Wang, L., et al. (2014). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Institutes of Health. [Link]

-

Yuan, D., et al. (2022). Photoinduced Trifluoromethylation with CF 3 Br as a Trifluoromethyl Source: Synthesis of α-CF 3 -Substituted Ketones. ResearchGate. [Link]

-

Yuan, D., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]

-

Giri, R., et al. (2024). A facile access to aliphatic trifluoromethyl ketones via photocatalyzed cross-coupling of bromotrifluoroacetone and alkenes. Organic & Biomolecular Chemistry. [Link]

-

LibreTexts. (2023, January 22). Reformatsky Reaction. Chemistry LibreTexts. [Link]

-

Professor Dave Explains. (2022, January 26). Favorskii Rearrangement. YouTube. [Link]

-

NC State University Libraries. (2025, October 19). 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Maccari, R., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers. [Link]

-

Chen, H., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]

-

Moreno, V. F., et al. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. ResearchGate. [Link]

-

Ghelfi, F., et al. (2021). Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach towards New Functionalized Targets. MDPI. [Link]

-

Sci-Hub. Synthesis of α‐CF3 Ketones from Alkenes and Electrophilic Trifluoromethylating Reagents by Visible‐Light Driven Photoredox Catalysis. [Link]

-

LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Maccari, R., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]

-

McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

Giri, R., et al. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. Request PDF. [Link]

-

Yuan, D., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α‑CF3‑Substituted Ketones. ResearchGate. [Link]

-

Turro, N. J., et al. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE. [Link]

-

Organic Chemistry Portal. A Practical Method for the Reformatsky Reaction of Aldehydes. [Link]

-

The Organic Chemistry Tutor. (2020, April 17). Favorskii Rearrangement. YouTube. [Link]

-

Testbook. (2024, August 23). Aldehydes and ketones react with α-brome esters and zinc to yield. [Link]

Sources

- 1. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A Practical Method for the Reformatsky Reaction of Aldehydes [organic-chemistry.org]

- 10. testbook.com [testbook.com]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A facile access to aliphatic trifluoromethyl ketones via photocatalyzed cross-coupling of bromotrifluoroacetone and alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. reddit.com [reddit.com]

- 17. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

- 18. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 2-bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one, a highly activated α-bromoketone of significant interest in synthetic and medicinal chemistry. We will dissect the molecular architecture, elucidate the electronic factors governing its reactivity, and present the mechanistic underpinnings of its interactions with nucleophiles. This document serves as a resource for researchers and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and an overview of its synthetic applications.

Introduction: The Unique Reactivity Profile of an Activated α-Bromoketone

α-Haloketones are a privileged class of organic intermediates, prized for their dual functionality which allows for a diverse range of chemical transformations. The presence of a halogen atom on the carbon adjacent (α-position) to a carbonyl group creates a potent electrophilic site, rendering the molecule susceptible to attack by a wide array of nucleophiles. This inherent reactivity is the cornerstone of their utility in constructing complex molecular frameworks, particularly in the synthesis of pharmaceuticals and heterocyclic systems.

The subject of this guide, this compound, represents a particularly activated example of this class. Its structure marries the intrinsic electrophilicity of an α-bromoketone with the powerful electronic effects of a para-trifluoromethylphenyl moiety. The trifluoromethyl group (-CF₃) is one of the strongest electron-withdrawing groups in organic chemistry, and its placement on the aromatic ring profoundly influences the reactivity of the entire molecule. Understanding the nuances of this electronic activation is critical for predicting its behavior and designing efficient synthetic routes. This guide will explore the causality behind its heightened electrophilicity and provide the technical foundation needed to exploit this reactivity in a laboratory setting.

Molecular Structure and Electronic Landscape

The pronounced electrophilicity of this compound is not accidental; it is a direct consequence of its specific molecular and electronic structure. Three key components synergistically contribute to making the α-carbon an exceptional target for nucleophilic attack: the carbonyl group, the α-bromine atom, and the para-trifluoromethylphenyl group.

-

The Carbonyl Group (C=O): The oxygen atom of the carbonyl is highly electronegative, polarizing the C=O bond and imparting a partial positive charge (δ+) on the carbonyl carbon. Through an inductive effect, this polarization extends to the adjacent α-carbon, increasing its electron deficiency.

-

The α-Bromine Atom: As an electronegative halogen, the bromine atom further withdraws electron density from the α-carbon via a strong inductive effect (-I effect). While it can technically donate electron density through resonance (+M effect), the inductive effect is overwhelmingly dominant for halogens. This creates a highly polarized C-Br bond, making bromide an excellent leaving group.

-

The para-Trifluoromethylphenyl Group: This is the key activating feature of the molecule. The -CF₃ group exerts a powerful, long-range electron-withdrawing effect through both induction (-I) and a negative hyperconjugation-like resonance effect (-M). This effect is transmitted through the phenyl ring and the carbonyl system, ultimately converging on the α-carbon. This "electron sink" effect drastically lowers the electron density at the reaction center, making it significantly more attractive to incoming nucleophiles compared to an unsubstituted phenacyl bromide.

The convergence of these three electron-withdrawing forces results in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) localized predominantly on the α-carbon. This electronic arrangement primes the molecule for rapid reaction with nucleophiles.

Caption: Electronic effects amplifying the electrophilicity of the α-carbon.

Mechanistic Pathway: A Favored Sₙ2 Trajectory

Reactions at the α-carbon of haloketones proceed almost exclusively through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The alternative Sₙ1 pathway is energetically unfavorable because it would require the formation of an α-keto carbocation, which is significantly destabilized by the adjacent electron-withdrawing carbonyl group.[2]

The Sₙ2 reaction is characterized by the following key features:

-

Concerted Mechanism: The nucleophile attacks the electrophilic α-carbon and the bromide leaving group departs in a single, concerted step.

-

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond (180° trajectory).

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the α-carbon is transiently bonded to both the incoming nucleophile and the departing bromide. The presence of the adjacent carbonyl group's p-orbitals can help to stabilize this transition state through orbital overlap, accelerating the reaction rate significantly compared to Sₙ2 reactions on simple alkyl halides.[1]

The rate of this reaction is dependent on the concentrations of both the α-bromoketone substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). The choice of nucleophile is critical; less basic nucleophiles are generally preferred for α-haloketones to avoid competing side reactions like elimination or enolate formation.[2]

Sources

An In-Depth Technical Guide on the Potential Biological Activity of Trifluoromethylated Ketones

Introduction: The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in drug design to enhance biological activity, bioavailability, and metabolic stability.[1] Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged position. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable component in the medicinal chemist's toolkit. When incorporated into a ketone scaffold, the resulting trifluoromethyl ketones (TFMKs) exhibit a unique chemical reactivity that translates into potent and often specific biological activity.[2] This guide provides a comprehensive overview of the core principles governing the biological activity of TFMKs, their applications as enzyme inhibitors, and the experimental methodologies used to characterize them.

Mechanistic Basis of Biological Activity: The Electrophilic "Warhead"

The potent biological activity of trifluoromethylated ketones stems from the profound electronic influence of the trifluoromethyl group on the adjacent carbonyl carbon. The high electronegativity of the three fluorine atoms creates a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[3] This inherent reactivity is the cornerstone of their primary mechanism of action: the formation of stable, yet often reversible, covalent adducts with nucleophilic residues in the active sites of enzymes.[2][3]

Covalent Inhibition: Mimicking the Transition State

Many enzymes, particularly hydrolases such as proteases and esterases, function by forming a transient tetrahedral intermediate during catalysis.[1] Trifluoromethyl ketones are exquisite mimics of this transition state.[1] When a TFMK enters the active site of a target enzyme, a nucleophilic amino acid residue, typically a serine or cysteine, attacks the electrophilic carbonyl carbon.[3] This results in the formation of a stable hemiketal or hemithioketal adduct, respectively.[3] This adduct is structurally analogous to the high-energy tetrahedral intermediate of the natural substrate, effectively "trapping" the enzyme in an inactive state.

Caption: Mechanism of covalent inhibition by trifluoromethyl ketones.

Reversibility and Kinetics: A Spectrum of Inhibition

The interaction between a TFMK and its target enzyme can range from rapidly reversible to slow, tight-binding inhibition.[3] In many cases, the formation of the hemiketal or hemithioketal is a reversible process, classifying TFMKs as reversible covalent inhibitors.[4] This reversibility can be advantageous in drug design, potentially reducing off-target effects associated with irreversible inhibitors.

The kinetics of inhibition are often time-dependent, with the potency of the inhibitor increasing with prolonged incubation with the enzyme.[3] This "tight-binding" inhibition is characterized by a slow "on-rate" for adduct formation and an even slower "off-rate" for its dissociation. For example, some TFMK inhibitors of SARS-CoV 3CL protease have shown a significant decrease in their inhibition constant (Ki) over several hours of incubation, indicating a progressive tightening of the inhibition.[3]

Applications as Enzyme Inhibitors: Targeting Key Pathological Pathways

The unique inhibitory mechanism of trifluoromethylated ketones has been successfully exploited to target a wide range of enzymes implicated in various diseases.

Protease Inhibition: A Major Therapeutic Arena

TFMKs are particularly well-established as inhibitors of serine and cysteine proteases.[3] These enzymes play critical roles in physiological processes ranging from digestion and blood clotting to viral replication and cancer progression.

-

Viral Proteases: TFMKs have been investigated as inhibitors of viral proteases, such as the SARS-CoV 3CL protease, which is essential for viral replication.[3] By blocking the activity of this enzyme, TFMK-based inhibitors can effectively halt the viral life cycle.

-

Human Proteases: Endogenous proteases are also important drug targets. For instance, human leukocyte elastase, a serine protease involved in inflammatory diseases, is potently inhibited by TFMKs.[3]

Esterase and Lipase Inhibition

The principle of transition-state mimicry extends to other hydrolases, including esterases and lipases. TFMK analogues have been shown to inhibit various esterases, which are involved in processes like neurotransmission and detoxification.[5]

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

More recently, TFMKs have emerged as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are major targets in cancer therapy.[6][7] In zinc-dependent HDACs, the TFMK moiety, often in its hydrated gem-diol form, is thought to chelate the active site zinc ion, contributing to its inhibitory activity.[6] Interestingly, the mechanism of TFMK inhibition can vary between different HDAC isoforms, with some exhibiting fast-on-fast-off kinetics while others show slow-binding characteristics.[7]

Experimental Workflows for Characterization

The evaluation of trifluoromethylated ketones as potential drug candidates involves a multi-faceted experimental approach encompassing synthesis, biochemical assays, and biophysical characterization.

Caption: A general experimental workflow for the characterization of trifluoromethylated ketones.

Synthesis of Trifluoromethyl Ketones

A variety of synthetic methods have been developed for the preparation of TFMKs.[2][8] A common and straightforward approach involves the nucleophilic trifluoromethylation of esters using reagents like fluoroform (HCF₃) in the presence of a strong base.[1]

Exemplary Protocol: Synthesis of an Aryl Trifluoromethyl Ketone

-

Reaction Setup: To a solution of the corresponding methyl ester in a suitable solvent (e.g., triglyme) at -40 °C, add potassium hexamethyldisilazide (KHMDS).

-

Trifluoromethylation: Bubble fluoroform gas through the reaction mixture for a specified period.

-

Quenching: Quench the reaction with a suitable acid (e.g., aqueous HCl).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the crude product using column chromatography.

Note: This is a generalized protocol and specific conditions may vary depending on the substrate.[1]

Enzyme Inhibition Assays

The inhibitory potency of a TFMK is typically determined using an in vitro enzyme assay. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

Exemplary Protocol: In Vitro Protease Inhibition Assay

-